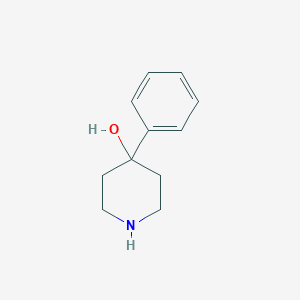

4-Phenylpiperidin-4-ol

Beschreibung

Historical Evolution of 4-Phenylpiperidin-4-ol in Chemical Synthesis and Medicinal Chemistry

The journey of this compound and its derivatives in medicinal chemistry is intrinsically linked to the broader history of piperidine-based pharmaceuticals. The exploration of 4-phenyl-4-hydroxypiperidine scaffolds gained momentum in the mid-20th century, with a notable focus on their potential as potent analgesics. Patents from as early as 1959 describe the synthesis of 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine and its subsequent acylation to produce compounds with significant analgesic properties. google.com These early investigations laid the groundwork for the development of a vast array of N-substituted 4-phenyl-4-hydroxypiperidine derivatives.

The synthesis of these compounds often involves the reaction of 4-phenyl-4-hydroxypiperidine with various reagents to introduce different functional groups at the nitrogen atom. google.com For instance, the reaction with paraformaldehyde and acetophenone (B1666503) was an early method to create more complex structures. google.com The primary motivation behind these synthetic efforts was the pursuit of new pain management therapies. Researchers discovered that derivatives of 4-hydroxy-piperidine could be converted into compounds with morphine-like analgesic properties. google.com Over the years, the synthetic routes to 4-phenyl-4-hydroxypiperidine and its analogs have been refined, including methods starting from 4-piperidones. dtic.mil The continuous interest in this scaffold is underscored by its role as a crucial intermediate in the synthesis of numerous pharmaceutical agents.

The Significance of the Piperidine (B6355638) Core as a Privileged Scaffold in Drug Discovery Research

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold" in drug discovery. nih.gov This six-membered nitrogen-containing heterocycle is a cornerstone in the design of drugs targeting a wide range of biological systems. google.comgoogle.compainphysicianjournal.com Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation, which is crucial for effective interaction with biological targets. google.comdtic.mil

Detailed Research Findings

Recent research continues to explore the synthetic utility and biological potential of this compound and its derivatives. A 2024 study detailed the synthesis of a pyrazole (B372694) derivative incorporating the this compound moiety. google.com This novel compound, this compound substituted pyrazole (CHP), was synthesized via the reaction of Grignard reagents with pyrazole and was evaluated for its photophysical and biological properties. google.com The study reported that the presence of the this compound group contributed to promising in-vitro antifungal and antibacterial activities. google.com

Furthermore, the 4-phenylpiperidine (B165713) scaffold is a key component in the design of ligands for various receptors. For example, small molecule mu opioid receptor agonists based on this scaffold have been designed and synthesized to explore their therapeutic potential. sigmaaldrich.com These compounds have demonstrated excellent agonistic activity towards the human mu receptor. sigmaaldrich.com Additionally, 4-Hydroxy-4-phenylpiperidine is a known reactant for the synthesis of selective dopamine (B1211576) D2 receptor antagonists, glycogen (B147801) synthase kinase-3β inhibitors, and other biologically active molecules. caymanchem.com The compound is also a metabolite of certain synthetic opioids, highlighting its relevance in analytical and forensic chemistry. nih.gov

The synthesis of derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine has also been a subject of investigation. A series of N-substituted derivatives were synthesized and evaluated for their analgesic and hypotensive activities. wikipedia.org The results indicated that all the synthesized derivatives exhibited significant analgesic activity in animal models. wikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKFQBTWXOGINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057738 | |

| Record name | 4-Phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40807-61-2 | |

| Record name | 4-Hydroxy-4-phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40807-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040807612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40807-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69T6Q5GXM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Phenylpiperidin 4 Ol

Established and Emerging Synthetic Routes for 4-Phenylpiperidin-4-ol

The construction of the this compound core can be achieved through several synthetic strategies, with Grignard reagent-mediated reactions being a cornerstone method. However, alternative and optimized pathways have been developed to enhance efficiency and address specific synthetic challenges.

Grignard Reagent-Mediated Syntheses

The addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to a suitable 4-piperidone (B1582916) derivative is a fundamental and widely employed method for the synthesis of this compound. icm.edu.plresearchgate.netdntb.gov.ua This reaction typically involves the use of an N-protected 4-piperidone to prevent side reactions with the Grignard reagent.

A common approach begins with the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0–5°C). The resulting 1-benzyl-4-phenylpiperidin-4-ol (B56265) can then undergo deprotection of the benzyl (B1604629) group via catalytic hydrogenation to yield the final product, this compound. Other protecting groups, such as the tert-butoxycarbonyl (Boc) group, can also be utilized, offering milder deprotection conditions.

In a specific example, a pyrazole (B372694) derivative incorporating the this compound moiety was synthesized by reacting a protected piperidone with a Grignard reagent. icm.edu.plresearchgate.netdntb.gov.uaicm.edu.pl The reaction was carried out in THF at 0°C, followed by quenching with saturated ammonium (B1175870) chloride and extraction. icm.edu.pl Similarly, the synthesis of phencyclidine analogues has been achieved through the reaction of substituted Grignard reagents with carbonitrile compounds. nih.govresearchgate.net For instance, (3-methoxyphenyl)magnesium bromide was reacted with a nitrile compound in refluxing THF to produce a precursor to the final product. nih.gov

A patented method describes the Grignard reaction of a specific protected piperidone derivative with phenylmagnesium bromide as a key step in a multi-step synthesis. google.com This highlights the industrial relevance and scalability of this approach.

Alternative and Optimized Synthetic Pathways

While the Grignard reaction is robust, researchers have explored alternative routes to this compound and its derivatives, often aiming to improve yields, reduce steps, or access diverse substitution patterns.

One notable alternative involves a cyanohydrin intermediate. In a patented process, 1-benzyl-4-piperidone is first reacted with potassium cyanide to form a cyanohydrin. google.com This intermediate then undergoes aminolysis, followed by the addition of phenylmagnesium bromide to introduce the phenyl group, and finally, deprotection to yield the desired product. google.com This route was reported to reduce the number of synthetic steps compared to other methods.

A one-pot synthesis of substituted piperidin-4-ols has been developed involving a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This modular approach allows for the construction of a variety of piperidin-4-ol derivatives with high diastereoselectivity. nih.gov

Another method involves the hydrolysis of 4-phenyl-4-bromopiperidine hydrobromide. google.com The hydrobromide salt is treated with a base, and the resulting free base is then heated in a suitable solvent to yield this compound. google.com

Stereoselective and Asymmetric Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as biological activity is often dependent on the three-dimensional arrangement of the molecule.

Enantioselective synthesis of related piperidin-4-ols has been achieved through various strategies. One approach utilizes a chiral auxiliary to induce an asymmetric Michael addition, leading to the formation of enantiopure N-unsubstituted piperidin-2,4-diones which can be further elaborated. ucl.ac.uk Another method employs a chiral protecting group in an acyliminium ion cyclization, although this may require laborious separation of enantiomers. google.com

The resolution of racemic mixtures is another common strategy. For example, the optical resolution of (±)-α-1,2-dimethyl-4-phenylpiperidin-4-ol was achieved through fractional crystallization of its nitrotranilate salts. bath.ac.uk

The stereochemical outcome of reactions can also be influenced by the reaction conditions and the nature of the reactants. For instance, the reaction of phenyl-lithium with a 3-methyl-4-piperidone was found to produce diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols, with the proportions and configurations determined by proton magnetic resonance data. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the protecting group.

In Grignard syntheses, the use of anhydrous solvents like THF or diethyl ether is critical to prevent the quenching of the highly reactive Grignard reagent. icm.edu.plgoogle.com The reaction temperature is also carefully controlled, often starting at 0°C or even -78°C, to manage the exothermic nature of the reaction and minimize side products. icm.edu.plgoogle.com

Post-reaction work-up and purification procedures are also crucial for obtaining high-purity material. This typically involves quenching the reaction, extraction, washing with brine, drying over an anhydrous salt like sodium sulfate, and purification by column chromatography or recrystallization. icm.edu.pl

Chemical Transformations and Functional Group Interconversions of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially interesting biological properties.

The hydroxyl group at the 4-position is a key site for functionalization. It can undergo esterification with acyl chlorides or anhydrides to form the corresponding esters. rsc.org For example, the acylation of isomeric 2,5-dimethyl-4-phenylpiperidin-4-ols has been described, with the stereochemistry of the resulting esters being investigated. rsc.org

The tertiary alcohol can also be dehydrated. Treatment of 1,t-2,t-5- and 1,t-2,c-5-trimethyl-4-phenylpiperidin-r-4-ol with thionyl chloride resulted in dehydration to form alkenes, with the stereochemistry of the starting material influencing the product distribution. rsc.org

The piperidine (B6355638) nitrogen offers another handle for modification. It can be alkylated or acylated to introduce various substituents. For instance, this compound can be reacted with various electrophiles to introduce N-substituents, leading to compounds with diverse pharmacological profiles. google.comnih.govacs.orgresearchgate.net

Design and Synthesis of Novel 4 Phenylpiperidin 4 Ol Derivatives for Research Applications

Rational Design Principles for 4-Phenylpiperidin-4-ol Derivative Libraries

The rational design of this compound derivative libraries is rooted in its established presence as a key structural motif in numerous biologically active compounds. The piperidine (B6355638) moiety is a common feature in many natural products and marketed drugs. kcl.ac.uk The design process often focuses on leveraging the this compound core as a pharmacophore, a structural unit responsible for a molecule's biological activity. cymitquimica.com

Researchers design libraries by systematically modifying three key positions: the piperidine nitrogen (N1), the phenyl group at the C4 position, and the hydroxyl group at the C4 position. The core principle is to generate structural diversity around a proven scaffold to explore and optimize interactions with biological targets. For instance, the introduction of nitrogen-containing heterocyclic moieties is a deliberate strategy, as these structures are prominent in pharmaceuticals and are known to engage in various biological interactions. icm.edu.plbibliotekanauki.pl

Computational tools play a role in this rational design process. Techniques like calculating HOMO-LUMO energy gaps can provide insights into the chemical reactivity and potential bioactivity of newly designed derivatives before synthesis. icm.edu.plresearchgate.neticm.edu.pl By creating focused libraries, researchers can efficiently probe structure-activity relationships (SAR), determining how specific chemical modifications influence a compound's properties for various research applications, including the development of selective receptor antagonists or potential therapeutic agents. icm.edu.plresearchgate.net

Synthetic Strategies for N-Substitution on the this compound Ring

Modification of the piperidine nitrogen is a primary strategy for creating diverse derivatives. This is typically achieved through the introduction of new substituents via alkylation or acylation, allowing for the attachment of a wide array of chemical groups.

Introduction of Heterocyclic and Aromatic Moieties

The N-substitution of the this compound scaffold with heterocyclic and aromatic groups is a common strategy to generate novel compounds for research. This approach leverages the known biological significance of many heterocyclic systems.

Heterocyclic Moieties: A variety of heterocyclic systems can be attached to the piperidine nitrogen. For example, a pyrazole (B372694) derivative has been synthesized by reacting a pyrazole precursor with a Grignard reagent in conjunction with this compound. icm.edu.plicm.edu.pl In other research, indole (B1671886) derivatives, such as 4-methoxygramine, have been reacted with 4-hydroxy-4-phenylpiperidine in refluxing toluene (B28343) to yield N-substituted products. nih.gov This method has been applied to synthesize a range of compounds, including those with azaindole moieties. nih.gov

Aromatic Moieties: The introduction of aromatic groups, often as part of an arylalkyl substituent, is another key synthetic transformation. A common method involves the alkylation of the piperidine nitrogen with an appropriate arylalkyl halide or tosylate. For instance, loperamide (B1203769) analogs have been synthesized by alkylating 4-(4-chlorophenyl)-4-piperidinol with (3-hydroxy-3,3-diphenyl)propyl p-toluenesulfonate in the presence of sodium carbonate. clockss.org Similarly, compounds have been prepared by reacting this compound with substituted phenylethyl halides. mdma.ch

The following table summarizes examples of N-substitution with heterocyclic and aromatic moieties.

| Starting Piperidine | Reagent | Resulting N-Substituent | Reference |

| 4-Hydroxy-4-phenylpiperidine | 5-Methoxygramine | (5-Methoxy-1H-indol-3-yl)methyl | nih.gov |

| 4-(4-Iodophenyl)-4-hydroxypiperidine | 4-Methoxygramine | (4-Methoxy-1H-indol-3-yl)methyl | nih.gov |

| 4-(4-Chlorophenyl)-4-piperidinol | (3-Hydroxy-3,3-diphenyl)propyl p-toluenesulfonate | 3,3-Diphenyl-3-hydroxypropyl | clockss.org |

| This compound | Pyrazole precursor via Grignard reaction | Pyrazole-substituted moiety | icm.edu.plicm.edu.pl |

| 4-(4-Chlorophenyl)-piperidin-4-ol | 4-Chloro-1-(4-fluorophenyl)-1-butanone | 4-(4-Fluorophenyl)-4-oxobutyl | google.com |

Alkylation and Acylation Strategies

Alkylation: Alkylation of the secondary amine on the piperidine ring is a fundamental method for introducing a wide range of substituents. This reaction typically involves treating this compound or its derivatives with an alkylating agent, such as an alkyl halide or tosylate, often in the presence of a base to neutralize the acid formed during the reaction. google.comgoogle.com For example, the alkylation of 4-(4-chlorophenyl)-piperidin-4-ol with 4-chloro-1-(4-fluorophenyl)-1-butanone can be carried out in a solvent like 4-methyl-2-pentanone (B128772) with sodium carbonate as the base. google.com The use of propyl bromide as an alkylating agent has also been reported, though it can sometimes lead to byproducts. clockss.org

Acylation: Acylation introduces an acyl group (R-C=O) onto the piperidine nitrogen. This is commonly achieved using acyl chlorides or acid anhydrides. rsc.org The reaction of 1-(2-phenylethyl)-4-phenyl-4-piperidinol with acetic anhydride (B1165640) in the presence of pyridine (B92270) results in the acetylation of the hydroxyl group, but similar reactions can target the nitrogen if it is a secondary amine. mdma.ch For compounds where the hydroxyl group might interfere, it can be protected prior to N-acylation. nih.gov A reaction of 1-cinnamylpiperazine with chloroacetyl chloride, followed by substitution with this compound, demonstrates a multi-step approach to creating complex N-acylated derivatives. cas.cz

The table below provides examples of alkylation and acylation reactions.

| Piperidine Derivative | Reagent | Reaction Type | Resulting Derivative | Reference |

| 4-(4-Chlorophenyl)-piperidin-4-ol | 4-Chloro-1-(4-fluorophenyl)-1-butanone | Alkylation | 1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(4-chlorophenyl)piperidin-4-ol | google.com |

| 4-(p-Chlorophenyl)piperidin-4-ol | Propyl bromide | Alkylation | N-propyl derivative | clockss.org |

| 1,2,5-trimethyl-4-phenylpiperidin-4-ols | Acyl chlorides | Acylation (of OH) | Corresponding esters | rsc.orgrsc.org |

| 1-Cinnamylpiperazine (intermediate) | Chloroacetyl chloride, then this compound | Acylation/Substitution | 1-{[4-(4-Hydroxy-4-phenylpiperidin-1-yl)acetyl]cinnamyl}piperazine | cas.cz |

Structural Modifications on the Phenyl and Hydroxyl Groups of this compound

Beyond N-substitution, modifying the phenyl and hydroxyl groups at the C4 position offers another avenue for creating structural diversity.

Phenyl Group Modification: The synthesis often starts with precursors where the phenyl ring is already substituted. For example, 4-(4-chlorophenyl)-4-piperidinol and 4-(4-iodophenyl)-4-hydroxypiperidine are used as starting materials for further reactions. nih.govclockss.org The nature of the substituent on this phenyl ring can be critical for the properties of the final compound. clockss.org Syntheses can involve Suzuki coupling reactions to build complex bi-aryl structures attached to the piperidine core, starting from a bromo-substituted phenyl group on the piperidine. acs.org

Hydroxyl Group Modification: The tertiary hydroxyl group is a key functional handle that can be modified, most commonly through acylation to form esters. The acylation of isomeric 2,5-dimethyl-4-phenylpiperidin-4-ols has been described, yielding ester derivatives. rsc.org This transformation can be achieved using reagents like acetic anhydride or acetyl chloride. mdma.ch However, care must be taken as these conditions, particularly refluxing with acetic anhydride, can sometimes lead to a competing dehydration reaction, resulting in the formation of an alkene (a tetrahydropyridine (B1245486) derivative). mdma.chrsc.org The differing behavior of stereoisomers towards dehydrating agents like thionyl chloride further highlights the chemical reactivity of this position. rsc.orgrsc.org

Combinatorial Approaches in this compound Derivative Synthesis

To accelerate the discovery process, combinatorial and parallel synthesis techniques are employed to rapidly generate large libraries of this compound derivatives. These methods allow for the systematic exploration of structure-activity relationships by creating many related compounds in an efficient manner.

Parallel synthesis has been used to generate optimization libraries from the this compound scaffold. In one example, a 22-member library was created to explore the structure-activity relationship of a piperidinol-containing hit compound. researchgate.net This approach involves reacting a common core structure with a diverse set of building blocks in separate reaction vessels, often automated, to produce a grid of final products.

The application of combinatorial technologies to drug discovery has been recognized as a powerful strategy. icm.edu.pl For the this compound framework, this could involve a multi-component reaction where the piperidone precursor, an amine, and another reactant are combined in a one-pot synthesis, or a split-and-pool strategy to build complex N-substituents. These high-throughput methods are invaluable for generating the chemical diversity needed for screening programs aimed at identifying novel research compounds.

Structure Activity Relationship Sar Studies and Molecular Recognition of 4 Phenylpiperidin 4 Ol Derivatives

Elucidation of Key Structural Determinants for Biological Interaction within the 4-Phenylpiperidin-4-ol Series

The this compound scaffold is recognized as a biologically significant framework, with its derivatives showing a range of activities, including antifungal, antibacterial, and anti-tuberculosis properties, as well as interactions with various receptors. icm.edu.plresearchgate.neticm.edu.plnih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the specific molecular features that dictate these interactions.

Modifications at various positions on the scaffold have been systematically explored to establish a clear SAR.

Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl group are critical. In a series of mono-substituted 4-phenylpiperidines, the position and physicochemical characteristics of the aromatic substituent were found to be crucial for their effects on the dopaminergic system. nih.gov For anti-tuberculosis activity, analogs featuring a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position of the piperidinol ring demonstrated significant potency. researchgate.netnih.gov

Substituents on the Piperidine (B6355638) Nitrogen: The group attached to the piperidine nitrogen plays a pivotal role in modulating activity and receptor selectivity. A study on opioid receptor ligands found that substituting the nitrogen with a phenylpropyl group resulted in a compound (8b) that was 507-fold more potent at the µ-opioid receptor than its N-methyl counterpart (8a). acs.org

Substituents on the Piperidine Ring: The addition of methyl groups to the piperidine ring itself has been shown to influence whether a compound acts as an agonist or antagonist at opioid receptors. acs.org A systematic study removing the 3-methyl and 4-methyl groups from the piperidine ring of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these substituents are key determinants of antagonist properties at opioid receptors. acs.org

The 4-Hydroxyl Group: The tertiary alcohol at the C4 position is a key feature. Its ability to participate in hydrogen bonding is a significant factor in molecular recognition at receptor sites. icm.edu.pl

The following table summarizes the impact of various structural modifications on the biological activity of this compound derivatives based on selected studies.

| Compound Series | Key Structural Modification | Observed Biological Effect | Source |

| Pyrazole (B372694) Derivatives | Presence of this compound moiety | Promising antifungal and antibacterial activity | icm.edu.plicm.edu.plresearchgate.net |

| Piperidinol Analogs | 4-chloro-3-(trifluoromethyl)phenyl group at C4 | Good anti-tuberculosis activity | researchgate.netnih.gov |

| Opioid Ligands | N-phenylpropyl vs. N-methyl substituent | N-phenylpropyl significantly increased µ-opioid receptor antagonist potency | acs.org |

| Opioid Ligands | Removal of 3- and 4-methyl groups from piperidine ring | Altered antagonist properties at µ, δ, and κ opioid receptors | acs.org |

| Dopaminergic Agents | Mono-substitution on the 4-phenyl ring | Position and character of substituent proved critical for in vivo effects | nih.gov |

Impact of Stereochemistry and Conformational Analysis on Biological Activity Profiles

The three-dimensional arrangement of atoms in this compound derivatives is a critical factor influencing their biological activity. Stereochemistry and conformational preferences dictate how these molecules fit into and interact with their biological targets.

Stereoisomerism plays a significant role in the potency of these compounds. In the development of anti-tuberculosis agents, specific stereoisomers of 1-(3-phenoxy-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol showed good activity. researchgate.netnih.gov Specifically, the (R) and (S) enantiomers at the 2-hydroxypropyl side chain exhibited distinct activity profiles, highlighting the importance of precise stereochemical configurations for effective biological interaction. researchgate.netnih.gov

Further emphasizing the role of stereochemistry, studies on donepezil (B133215) analogues with substituted piperidine rings revealed that the relative orientation of substituents (syn- vs. anti-conformation) dramatically impacts activity. nih.gov For example, a diastereomeric mixture of syn-substituted methyl compounds was found to be approximately 24 times more active as an acetylcholinesterase inhibitor than the corresponding anti-substituted analogues. nih.gov This demonstrates that the spatial relationship between substituents on the piperidine ring is a key determinant of inhibitory potency. nih.gov

Conformational analysis has provided insights into the optimal geometry for receptor binding. For a series of potent mu receptor agonists, computational studies suggested a distinct pharmacophore where the piperidine ring adopts a chair conformation. researchgate.net In this preferred conformation, both the N-phenethyl and the 4-phenylpropanamide substituents are positioned equatorially, which is considered necessary for optimal receptor recognition. researchgate.net

| Compound Series | Stereochemical Feature | Impact on Biological Activity | Source |

| Anti-tuberculosis Piperidinols | (R)- and (S)-isomers of the 1-substituent | Specific enantiomers demonstrated good anti-tuberculosis activity. | researchgate.netnih.gov |

| Donepezil Analogues | Syn- vs. Anti-diastereomers on piperidine ring | Syn-substituted compounds were significantly more active (up to 24x) than anti-substituted compounds. | nih.gov |

| Mu Receptor Agonists | Piperidine ring conformation | A chair conformation with equatorial substituents was identified as necessary for optimum receptor recognition. | researchgate.net |

| Opioid Antagonists | Trans-3,4-dimethyl configuration | The trans configuration of the methyl groups on the piperidine ring is a feature of this class of opioid ligands. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. scispace.com For this compound analogs, QSAR studies have provided a deeper understanding of the structural requirements for activity and have been used to predict the potency of novel compounds. nih.govscispace.com

In one study, a series of mono-substituted 4-phenylpiperidines were synthesized, and their effects on the dopaminergic system were tested. nih.gov Using partial least square (PLS) regression, a QSAR model was built that linked tabulated and calculated physicochemical descriptors to the observed in vivo effects. nih.gov This model, combined with binding affinity data, provided a comprehensive understanding of the biological response for this class of compounds. nih.gov

Another theoretical study focused on phenyl piperidine derivatives as potential antidepressant agents by developing QSAR models for their inhibitory activity against the serotonin (B10506) transporter (SERT). scispace.com Using a Genetic Function Algorithm (GFA) for variable selection, a robust five-descriptor model was developed. The model identified several key molecular descriptors that influence the inhibitory activity:

AATS8v (Average Broto-Moreau Autocorrelation - lag 8 / weighted by atomic van der Waals volumes)

GATS1e (Geary Autocorrelation - lag 1 / weighted by atomic Sanderson electronegativities)

SpMAD_Dzs (Normalized spectral mean absolute difference from Z-scaled Dragon descriptors)

SP-7 (7th-order path-type Kier-Hall shape index)

RDF135v (Radial Distribution Function - 13.5 / weighted by atomic van der Waals volumes)

The study found that the descriptor SpMAD_Dzs had the highest positive correlation with activity, while SP-7 had the highest negative correlation, indicating their predominant influence on the biological effect. scispace.com The reliability of the developed QSAR model was confirmed through rigorous internal and external validation, satisfying the general requirements for predictive QSAR models. scispace.com

The following table summarizes key aspects of reported QSAR studies on related structures.

| Focus of Study | Modeling Technique | Key Findings | Source |

| Dopaminergic System Effects | Partial Least Square (PLS) Regression | Correlated physicochemical descriptors with in vivo effects (DOPAC levels) and receptor affinities (DA D2, MAO A). | nih.gov |

| Antidepressant Activity (SERT Inhibition) | Genetic Function Algorithm (GFA) | Developed a predictive five-descriptor model; identified descriptors SpMAD_Dzs and SP-7 as having the largest influence on activity. | scispace.com |

| General Drug Discovery | 3D-QSAR | 3D-QSAR methods provide insights into structural requirements that affect biological activity for many series of molecules. | scispace.com |

Pharmacophore Identification and Validation for this compound Based Ligands

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Identifying and validating pharmacophores for this compound based ligands is a crucial step in designing new, potent, and selective compounds. researchgate.netherts.ac.uk

For a series of 4-phenyl piperidine-based mu receptor agonists, a distinct pharmacophore was identified. researchgate.net This model consists of four key moieties essential for optimal receptor recognition:

A piperidine ring in a chair conformation.

An N-phenethyl substituent in an equatorial position.

A 4-phenylpropanamide substituent, also in an equatorial position.

The specific electronic properties of these groups.

This pharmacophore model helps to explain the SAR trends within the series and provides a template for designing new analogs. researchgate.net The this compound scaffold itself can be considered a core element of a pharmacophore for various biological targets, including those involved in antiviral and antibacterial activities. researchgate.net

The concept of a "privileged structure" is relevant here, with the related 4-benzoylpiperidine fragment being identified as such in medicinal chemistry. mdpi.com The 4-(p-fluorobenzoyl)piperidine moiety, for instance, is considered a constrained version of the butyrophenone (B1668137) pharmacophore, crucial for anchoring ligands at the 5-HT₂A receptor. mdpi.com

The validation of a pharmacophore model is a critical step to ensure its predictive power. herts.ac.uk This is typically done by screening a database of known active compounds (a test set) and inactive compounds (a decoy set). herts.ac.uk The ability of the pharmacophore to successfully identify the active molecules while rejecting the decoys serves as an estimation of its validity. herts.ac.uk This process of identification and validation allows for the use of pharmacophore models in virtual screening and scaffold hopping exercises to discover novel chemical entities with desired biological activity. herts.ac.uksci-hub.st

Mechanistic Investigations of Biological Activities and Target Interactions of 4 Phenylpiperidin 4 Ol Compounds

Exploration of Ligand Binding and Receptor Modulation Mechanisms

Studies on Opioid Receptor Interactions

The 4-phenylpiperidin-4-ol core is a well-established pharmacophore for opioid receptor ligands. researchgate.netresearchgate.net The specific interactions of these compounds with different opioid receptor subtypes (μ, δ, and κ) are dictated by the nature and substitution pattern of the pendant chemical groups.

Small molecule agonists based on the 4-phenylpiperidine (B165713) scaffold have been synthesized and shown to have excellent agonistic activity towards the human mu (μ) opioid receptor. researchgate.net For instance, loperamide (B1203769), an antidiarrheal agent, contains the 4-arylpiperidin-4-ol structure which is crucial for its μ-opioid receptor activation. researchgate.net Structure-activity relationship (SAR) studies on loperamide analogs revealed that modifications to the N-substituents on the 4-arylpiperidin-4-ol unit play a significant role in their biological activity. researchgate.netclockss.org Specifically, N-diphenylpropanol analogs demonstrated potent antiproliferative effects, which were associated with the activation of caspase-3, an enzyme involved in apoptosis. researchgate.net

Furthermore, research into novel fentanyl analogs with a 4-anilidopiperidine structure showed a range of affinities for the μ-opioid receptor, from mid-nanomolar to micromolar concentrations. tandfonline.com The binding affinity is influenced by the specific substitutions on the core structure. tandfonline.com Interestingly, some of these analogs also displayed weak affinity for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). tandfonline.com

The development of opioid pan antagonists, which block all four opioid receptors (μ, δ, κ, and nociceptin), has also involved the 4-phenylpiperidine scaffold. nih.gov By removing the 3,4-dimethyl groups from the core structure of a known antagonist, researchers developed a compound, AT-076, with a tenfold increase in binding affinity at the nociceptin (B549756) opioid peptide (NOP) receptor while maintaining potent antagonist activity at the other three receptors. nih.gov

Table 1: Opioid Receptor Interactions of this compound Derivatives

| Compound Class | Receptor Target(s) | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Loperamide Analogs | μ-opioid receptor | Agonist | N-diphenylpropanol analogs show potent antiproliferative activity via caspase-3 activation. | researchgate.net |

| Fentanyl Analogs | μ-opioid, κ-opioid, δ-opioid receptors | Agonist | Affinity for μ-opioid receptor ranges from nanomolar to micromolar; some show weak affinity for κ and δ receptors. | tandfonline.com |

| JDTic Analogs | μ, δ, κ, and NOP receptors | Antagonist | Removal of 3,4-dimethyl groups increased NOP receptor affinity tenfold while maintaining antagonist activity at all four receptors. | nih.gov |

| SNC-80 Analogs | δ-opioid receptor | Agonist | Replacement of the piperazine (B1678402) ring with a piperidine (B6355638) ring containing an exocyclic double bond resulted in high affinity and selectivity for the δ-opioid receptor. | nih.gov |

Investigations of Sigma Receptor Ligand Binding

Derivatives of this compound have been identified as high-affinity ligands for sigma (σ) receptors. acs.orgresearchgate.netnih.gov These receptors are involved in a variety of cellular functions and are potential targets for the treatment of neuropsychiatric disorders. nih.gov

A study on substituted 1-phenyl-2-cyclopropylmethylamines revealed that the presence of a this compound moiety resulted in high affinity for both σ1 and σ2 receptor subtypes. acs.orgresearchgate.netnih.gov One particular compound, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (referred to as 4b in the study), exhibited a high affinity for σ1 sites (Ki = 1.5 nM) and a significant selectivity for σ1 over σ2 receptors. acs.orgresearchgate.netnih.gov This compound is suggested to act as a σ1/σ2 agonist. acs.orgresearchgate.net

Interestingly, binding affinity studies showed that this compound did not have significant interactions with a wide range of other receptors, including NMDA, dopaminergic, muscarinic, histaminergic, adrenergic, and serotoninergic receptors, highlighting its selectivity for sigma receptors. acs.orgnih.gov

Other Receptor Systems and Their Modulation by this compound Derivatives

The versatility of the this compound scaffold extends to other receptor systems, including neurokinin (NK) and chemokine receptors.

Neurokinin-1 (NK1) Receptor Antagonists: The 4,4-disubstituted piperidine ring system is a core feature of a class of high-affinity NK1 receptor antagonists. nih.gov SAR studies have demonstrated that for high NK1 affinity, the benzyl (B1604629) ether side chain must be 3,5-disubstituted and highly lipophilic. nih.gov The 3,5-bis(trifluoromethyl)benzyl ether has been identified as an optimal side chain. nih.gov Furthermore, this class of antagonists can tolerate a variety of substituents on the piperidine nitrogen, including acyl and sulfonyl derivatives. nih.gov

CCR5 Receptor Antagonists: The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells, making it an important therapeutic target. nih.gov Derivatives of [2-(4-Phenyl-4-piperidinyl)ethyl]amine have been developed as CCR5 antagonists. nih.gov By modifying the N-terminal of the piperidine ring, several series of compounds have been discovered that exhibit potent inhibition of HIV-1 infection. nih.gov

Enzyme Inhibition Studies and Mechanistic Characterization

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitory Mechanisms

11β-HSD1 is an enzyme that plays a crucial role in regulating glucocorticoid levels at the tissue level by converting inactive cortisone (B1669442) to active cortisol. google.comd-nb.info Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. google.comnih.gov

The 4-phenylpiperidine scaffold has been incorporated into inhibitors of 11β-HSD1. google.com For example, (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds have been developed as potent inhibitors of this enzyme. google.com Preclinical studies in mice have shown that pharmacological inhibition of 11β-HSD1 can lower blood glucose, improve hepatic insulin (B600854) sensitivity, and lead to weight loss. nih.gov

While many selective 11β-HSD1 inhibitors have been developed, some studies suggest that the beneficial metabolic effects observed with high doses of certain inhibitors may be due to off-target mechanisms, independent of 11β-HSD1 inhibition. nih.gov

Table 2: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Compound Class | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| 11β-HSD1 | (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanones | Inhibitor | These compounds are potent inhibitors of 11β-HSD1, a target for metabolic diseases. | google.com |

| Farnesyltransferase (FTase) | Piperidine-based peptidomimetics | Inhibitor | Dual inhibitors targeting both FTase and GGTase I have been developed to block K-Ras localization. | researchgate.net |

| DNA Gyrase and Lanosterol 14 α-demethylase | This compound substituted pyrazole (B372694) | Inhibitor | In silico studies show strong binding interactions with these microbial enzymes. | icm.edu.plresearchgate.net |

Other Enzyme Targets for this compound Compounds

The inhibitory activity of this compound derivatives is not limited to 11β-HSD1.

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Inhibitors: Mutant K-Ras, a protein implicated in many cancers, requires post-translational modification by FTase for its membrane localization and function. researchgate.net To overcome the issue of compensatory geranylgeranylation by GGTase I, dual inhibitors targeting both enzymes have been developed. researchgate.net These inhibitors are based on a piperidine scaffold that mimics the C-terminal CVIM tetrapeptide of K-Ras. researchgate.net By adding cationic modules to a potent FTase inhibitor, researchers have created bivalent inhibitors with enhanced potency against both FTase and GGTase I. researchgate.net

DNA Gyrase and Lanosterol 14 α-demethylase Inhibitors: A this compound substituted pyrazole derivative has shown promising in vitro antibacterial and antifungal activities. icm.edu.plresearchgate.net In silico molecular docking studies suggest that this compound interacts strongly with key microbial enzymes, including DNA Gyrase and Lanosterol 14 α-demethylase, indicating its potential as a novel antimicrobial agent. icm.edu.plresearchgate.net

Mechanistic Insights into Antimicrobial and Anticancer Activities of this compound Derivatives

The this compound scaffold is a key structural motif in various compounds exhibiting a range of biological activities, including antimicrobial and anticancer effects. Mechanistic studies have begun to elucidate how these derivatives exert their therapeutic actions, pointing towards interactions with specific cellular targets and the induction of programmed cell death pathways.

Research into a pyrazole derivative incorporating a this compound moiety, referred to as CHP, has provided significant insights into its antimicrobial properties. researchgate.neticm.edu.pl In vitro tests demonstrated that CHP has promising activity against various fungal and bacterial strains. researchgate.neticm.edu.pl The enhanced pharmacological activity is partly attributed to the this compound component, which is thought to increase the absorption rate of lipids, thereby improving the compound's bioavailability and efficacy. researchgate.neticm.edu.pl In silico docking studies further support these findings, suggesting that CHP interacts strongly with key microbial enzymes. researchgate.neticm.edu.pl Specifically, robust binding interactions were observed with DNA Gyrase and Lanosterol 14 α-demethylase, two established targets for antibacterial and antifungal agents, respectively. researchgate.neticm.edu.pl The inhibition of these enzymes disrupts essential microbial processes, such as DNA replication and cell membrane synthesis, leading to cell death.

In the context of anticancer activity, derivatives of this compound have shown potential by inducing apoptosis in cancer cells. researchgate.net Analogs of loperamide, which contains a 4-arylpiperidin-4-ol structure, have demonstrated potent antiproliferative effects against human colon tumor (HCT-116) and leukemia (HL-60) cell lines. researchgate.net Mechanistic investigations revealed that the N-diphenylpropanol analog, in particular, activates caspase-3, a critical executioner enzyme in the apoptotic cascade. researchgate.net The activation of caspases by such compounds suggests a promising mechanism for their cytotoxic effects against tumor cells. researchgate.net The specific N-substituents on the 4-arylpiperidin-4-ol core play a crucial role in determining the potency of this antiproliferative activity. researchgate.net

Table 1: Antimicrobial and Anticancer Activity of Selected this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect/Mechanism | Source |

|---|---|---|---|---|

| This compound substituted pyrazole (CHP) | Antifungal | A. niger, C. albicans | Strong antifungal activity. In silico modeling suggests interaction with Lanosterol 14 α-demethylase. | icm.edu.pl |

| This compound substituted pyrazole (CHP) | Antibacterial | S. aureus, B. subtilis, S. typhi, E. coli | Remarkable antibacterial efficacy. In silico modeling suggests interaction with DNA Gyrase. | icm.edu.pl |

| Loperamide N-diphenylpropanol analog | Anticancer (Antiproliferative) | HCT-116 (colon tumor), HL-60 (leukemia) | Potent antiproliferative activity; activation of caspase-3. | researchgate.net |

| 1-nitroso-4-phenylpiperidin-4-ol derivatives | Anticancer | Various cancer cell lines | Induces apoptosis through the activation of caspases. | |

| Piperidinol analogs (e.g., 4b, 4m) | Anti-tuberculosis | Mycobacterium tuberculosis | Good activity with MIC values of 1.4-1.7 μg/mL. | nih.gov |

Neurotransmitter System Modulation Research Related to this compound Analogs

Analogs of this compound are extensively studied for their ability to modulate various neurotransmitter systems within the central nervous system (CNS), showing potential for treating a wide range of psychiatric and neurological disorders. google.com Research has primarily focused on their interactions with dopaminergic, serotonergic, and glutamatergic pathways.

Compounds based on the 4-phenylpiperidine scaffold have been identified as potent modulators of dopamine (B1211576) neurotransmission. google.com These derivatives are being developed as dopamine-modulating agents, acting as partial agonists or antagonists at dopamine receptors, particularly the D2 and D3 subtypes. google.comd-nb.infonih.gov For instance, a haloperidol (B65202) analog (HAL-F) containing the this compound moiety was designed to retain high affinity for D2 receptors. d-nb.info Another compound, 1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol (SV 293), was found to be a D2-selective neutral antagonist, showing high affinity for the D2 receptor with over 100-fold selectivity compared to the D3 subtype. nih.gov Its mechanism as a neutral antagonist was confirmed across multiple functional assays, including adenylyl cyclase inhibition and G-protein-coupled inward-rectifying potassium (GIRK) channel activation assays. nih.gov Such compounds are investigated for their potential as antipsychotics and for the treatment of conditions like Parkinson's disease. google.com

The serotonergic system is another key target for this compound analogs. Meperidine analogs, which feature a 1-methyl-4-phenylpiperidin-4-ol (B18569) core, have been developed as selective serotonin (B10506) reuptake inhibitors (SSRIs). uno.edu By blocking the serotonin transporter (SERT), these compounds increase the extracellular concentration of serotonin, a mechanism central to the action of many antidepressant medications. uno.eduacs.org

Furthermore, certain derivatives have been shown to interact with the glutamatergic system. Specifically, N-substituted 4-(4-hydroxyphenyl)piperidines have been synthesized and identified as potent and selective antagonists at the NR1a/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net These antagonists show over 1000-fold greater potency at the NR1a/2B subtype compared to other NMDA receptor subtypes, highlighting their potential for targeted therapeutic intervention in disorders involving NMDA receptor dysfunction. researchgate.net

Table 2: Neurotransmitter Receptor Interactions of Selected this compound Analogs

| Compound/Analog Class | Target Receptor/Transporter | Affinity (Ki) | Functional Activity | Source |

|---|---|---|---|---|

| Haloperidol analog (HAL-F) | Dopamine D2S | 13 nM | Antagonist | d-nb.info |

| Haloperidol analog (HAL-F) | Dopamine D2L | 30 nM | Antagonist | d-nb.info |

| SV 293 | Dopamine D2 | 0.54 nM | Neutral Antagonist | nih.gov |

| SV 293 | Dopamine D3 | 62 nM | - | nih.gov |

| Meperidine Analog (69f) | Serotonin Transporter (SERT) | 0.6 nM | Reuptake Inhibitor | uno.edu |

| N-(ω-phenylalkyl)-4-(4-hydroxyphenyl)piperidine (21) | NMDA Receptor (NR1a/2B) | IC50 = 0.022 µM | Selective Antagonist | researchgate.net |

Computational Chemistry and in Silico Approaches in 4 Phenylpiperidin 4 Ol Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 4-phenylpiperidin-4-ol scaffold. These methods elucidate the electronic structure, which in turn dictates the molecule's reactivity and potential biological activity.

HOMO-LUMO Energy Profiling and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy gap between HOMO and LUMO is a significant descriptor of chemical reactivity and stability.

In a study of a this compound substituted pyrazole (B372694) derivative (CHP), Density Functional Theory (DFT) calculations with the B3LYP/6-31G(d) basis set were employed to determine its electronic properties. icm.edu.plicm.edu.pl The HOMO and LUMO energy levels were calculated, and the energy gap was determined to be instrumental in understanding the intramolecular charge transfer and bioactivity. icm.edu.pl For the CHP molecule, the HOMO was found to be at -5.428 eV and the LUMO at -1.326 eV. This information allows for the calculation of various chemical reactivity descriptors. icm.edu.pl

The energy gap between HOMO and LUMO helps in assessing the bioactivity that arises from intramolecular charge transfer. icm.edu.pl A smaller HOMO-LUMO gap generally suggests higher reactivity. For a substituted N-nitrosopiperidin-4-one derivative, a HOMO-LUMO energy gap of 4.73 eV was calculated, indicating a soft material with high reactivity.

Table 1: Calculated Electronic Properties and Chemical Reactivity Descriptors for a this compound Substituted Pyrazole (CHP) Derivative

| Parameter | Value | Reference |

|---|---|---|

| EHOMO | -5.428 eV | icm.edu.pl |

| ELUMO | -1.326 eV | icm.edu.pl |

| Ionization Potential (IP) | 5.428 eV | icm.edu.pl |

| Electron Affinity (EA) | 1.326 eV | icm.edu.pl |

| Chemical Hardness (η) | 2.307 eV | icm.edu.pl |

| Electronegativity (χ) | 3.824 eV | icm.edu.pl |

| Chemical Potential (μ) | -3.824 eV | icm.edu.pl |

| Chemical Softness (S) | 0.217 eV | icm.edu.pl |

| Electrophilicity Index (ω) | 3.169 eV | icm.edu.pl |

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index, like the one calculated for the CHP molecule, suggests that the molecule is a potent electrophile. icm.edu.pl Organic molecules with an electrophilicity index greater than 1.5 eV are considered strong electrophiles. icm.edu.pl

Ground State Optimization and Molecular Geometry Elucidation

Determining the most stable three-dimensional arrangement of atoms in a molecule, known as ground state optimization, is a critical step in computational analysis. This process provides insights into the molecule's shape and steric properties, which are essential for understanding its interaction with biological targets.

For the this compound substituted pyrazole (CHP), ground state optimization was performed using the DFT-B3LYP/6-31G(d) basis set. icm.edu.plchristuniversity.inbibliotekanauki.pl This level of theory provides a balance between accuracy and computational cost for organic molecules. bibliotekanauki.pl The optimized geometry reveals the spatial arrangement of the phenyl and piperidinol moieties, which is crucial for its biological function. icm.edu.plresearchgate.net In the solid state, the molecular structure of (+)-γ-promedol alcohol, a derivative of this compound, was found to have the piperidine (B6355638) ring in a chair conformation with the phenyl and three methyl substituents in equatorial positions and the hydroxyl group in an axial position. iucr.org The phenyl ring is oriented at a significant angle to the piperidine ring, which can influence receptor binding. iucr.org

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions of this compound Derivatives

Molecular docking and dynamics simulations are powerful tools for predicting and analyzing the binding of this compound derivatives to their protein targets. These simulations provide detailed information about the binding mode, affinity, and stability of the ligand-protein complex.

In a study on a this compound substituted pyrazole (CHP), molecular docking was used to investigate its interactions with several key proteins, including DNA Gyrase, Lanosterol 14 α-demethylase, and KEAP1-NRF2. icm.edu.plicm.edu.pl The results showed strong binding interactions, with binding energies ranging from -8.5 to -10.0 kcal/mol, suggesting potential therapeutic applications. icm.edu.pl For instance, the docking studies of CHP with DNA Gyrase and Lanosterol 14 α-demethylase indicated its potential as an antibacterial and antifungal agent, respectively. icm.edu.pl

Molecular dynamics (MD) simulations further explore the stability of the docked complex over time. For the CHP-protein complexes, MD simulations were performed for 100 ns to analyze the stability and molecular mechanisms of interaction. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more dynamic picture of the interaction. researchgate.net

Computational Conformational Analysis of the this compound Scaffold

The this compound scaffold can adopt various conformations, and understanding the preferred conformations is crucial for drug design. Computational methods are extensively used to explore the conformational landscape of this scaffold.

Studies on 4-substituted piperidines have shown that the conformational free energies are similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can significantly alter the conformational preference, often stabilizing the axial conformer, especially for polar substituents at the 4-position. nih.gov For 4-phenylpiperidine (B165713), no significant change in conformation was observed upon protonation. nih.gov Molecular mechanics calculations using force fields like COSMIC have been successful in quantitatively predicting the conformer energies of both the free bases and their protonated forms, highlighting the role of electrostatic interactions. nih.gov

Predictive Modeling for Biological Activity of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

A nonlinear QSAR study was conducted on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists using a neural network method. nih.gov In this study, a large number of molecular descriptors were calculated and a subset of four descriptors was selected using partial least squares (PLS) to build the QSAR model. nih.gov This model was then validated with an external set of compounds, demonstrating its predictive power. nih.gov Such models are invaluable for optimizing the structure of this compound derivatives to enhance their analgesic activity. nih.gov

Another QSAR study on benzovesamicol (B1254894) derivatives, which contain a 4-phenylpiperidin-1-yl moiety, was performed to predict their affinity for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov This study led to the identification of promising candidates for PET imaging of cholinergic neurons. nih.gov

Advanced Analytical Methodologies for the Characterization and Research of 4 Phenylpiperidin 4 Ol and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are fundamental in the structural elucidation of 4-Phenylpiperidin-4-ol and its analogs. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. ontosight.ai ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon skeleton.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the phenyl and piperidine (B6355638) protons are observed. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.22–7.55 ppm. worktribe.com The protons of the piperidine ring exhibit signals at different chemical shifts depending on their position and stereochemistry. worktribe.com

¹³C NMR spectroscopy is instrumental in confirming the carbon framework and identifying the substitution pattern. cdnsciencepub.com The carbon atoms of the phenyl group and the piperidine ring resonate at distinct chemical shifts, which can be influenced by steric and electronic effects of substituents. cdnsciencepub.com For example, in derivatives of this compound, the chemical shifts of the piperidine carbons can help establish the configuration of substituents. cdnsciencepub.com

Two-dimensional (2D) NMR techniques, such as COSY, HMBC, and NOESY, are employed to establish connectivity between protons and carbons, and to determine the relative stereochemistry of the molecule. whiterose.ac.uk These advanced experiments are particularly valuable for complex derivatives where simple 1D spectra may not be sufficient for a complete structural assignment. whiterose.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives This table is for illustrative purposes and actual values may vary based on solvent and specific derivative structure.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | 7.55 – 7.48 (m, 2H), 7.41 – 7.32 (m, 2H), 7.31 – 7.22 (m, 1H), 3.10 (dd, J = 12.2, 2.6 Hz, 2H), 2.98 (ddd, J = 12.5, 8.8, 3.5 Hz, 2H), 2.11 (s, 1H), 1.99 (td, J = 13.0, 4.6 Hz, 2H), 1.76 – 1.63 (m, 2H) | Not explicitly provided in the source. | worktribe.com |

| 1,1-Diphenyl-3-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol | 7.49-7.46 (m, 6H), 7.37-7.24 (m, 7H), 7.18 (brt, J=7.5 Hz, 2H), 2.82 (brd, J=10.6 Hz, 2H), 2.53-2.43 (m, 6H), 2.21-2.14 (m, 2H), 1.76 (brd, J=12.6 Hz, 2H) | 147.9, 147.8, 128.4, 128.1, 127.2, 126.4, 125.8, 124.4, 79.0, 71.0, 54.9, 49.3, 38.5, 35.3 | clockss.org |

| (2S,3S,4R)-1-((S)-1-(4-methoxyphenyl)ethyl)-4-methyl-3-nitro-2-phenylpiperidin-4-ol | 7.40-7.19 (m, 7H), 6.76 (d, J = 8.2 Hz, 2H), 4.64 (d, J = 10.1 Hz, 1H), 4.27 (d, J = 10.1 Hz, 1H), 3.72 (s, 3H), 3.66 (q, J = 6.2 Hz, 1H), 2.96 (s, 1H), 2.77 (t, J =11.7 Hz, 1H), 2.30 (d, J = 13.6 Hz, 1H), 1.71 (d, J = 13.9 Hz, 1H), 1.51 (t, J = 13.2 Hz, 1H), 1.22 (s, 3H), 1.15 (d, J = 6.7 Hz, 3H) | Not explicitly provided in the source. | rsc.org |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. icm.edu.plchristuniversity.in

IR spectroscopy is routinely used to confirm the presence of key functional groups. google.com For this compound, the IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. clockss.org The C-H stretching vibrations of the aromatic and piperidine rings are observed around 2800-3100 cm⁻¹. researchgate.net The C=C stretching vibrations of the phenyl group appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing symmetric vibrations and non-polar bonds. christuniversity.inuliege.be In the context of this compound research, Raman spectroscopy can provide insights into the skeletal vibrations of the piperidine and phenyl rings. uliege.be Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3200-3600 | clockss.org |

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 | researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | researchgate.net |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | researchgate.net |

| N=O Stretch (in nitroso derivative) | 1490–1520 | Not explicitly provided |

Advanced Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives. ontosight.aisielc.com Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for these compounds. sielc.com

Method development in HPLC involves the optimization of several parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and water mixtures), and the use of additives like acids (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape and resolution. sielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com HPLC methods can be scaled up for preparative separation to isolate impurities or the main compound. sielc.com For chiral derivatives, chiral HPLC is necessary to separate enantiomers. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and can be applied to this compound, sometimes after derivatization to increase volatility. europa.eugoogle.com GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides mass information for identification. europa.eu

The electron ionization (EI) mass spectrum of this compound and its derivatives shows characteristic fragmentation patterns that can be used for identification by comparing them to spectral libraries. europa.eu GC-MS is a common technique in forensic and analytical laboratories for the identification and quantification of these types of compounds. europa.eu Predicted GC-MS spectra can also serve as a guide for identification, though experimental confirmation is necessary. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the calculation of the elemental composition. semanticscholar.orgamazonaws.comrsc.org Techniques like electrospray ionization (ESI) are often used to generate ions for HRMS analysis. worktribe.comrsc.org

The high mass accuracy of HRMS (typically to within a few parts per million) provides strong evidence for the molecular formula of a synthesized compound. rsc.org This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. amazonaws.com In conjunction with fragmentation data from tandem mass spectrometry (MS/MS), HRMS plays a vital role in the structural elucidation of novel derivatives of this compound. amazonaws.com

X-ray Crystallography for Definitive Molecular Conformation and Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of this compound and its derivatives at the atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and the spatial arrangement of its substituents, thus enabling absolute stereochemical assignment.

Research employing single-crystal X-ray diffraction has been instrumental in elucidating the conformational preferences of the piperidine ring and the orientation of the phenyl and hydroxyl groups. In the crystalline state, the piperidine ring of these compounds predominantly adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.goviucr.org

A critical aspect of the stereochemistry of 4-substituted piperidinols is the orientation of the hydroxyl and phenyl groups at the C4 position. X-ray crystallographic studies have consistently shown a strong preference for the phenyl group to occupy an equatorial position while the hydroxyl group assumes an axial orientation. nih.gov For instance, in the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, the piperidine ring adopts a nearly ideal chair conformation with the 4-chlorophenyl group in the equatorial position and the hydroxyl group in the axial position. nih.goviucr.org This preference is a common feature observed in numerous 4-aryl-4-piperidinol derivatives. nih.goviucr.org

The detailed structural parameters obtained from X-ray crystallography, including torsion angles, provide quantitative evidence for these conformational assignments. For example, in 4-(4-chlorophenyl)piperidin-4-ol, the C2—C3—C4—O4 and C6—C5—C4—O4 torsion angles are -64.46 (15)° and 60.81 (15)°, respectively, confirming the axial position of the hydroxyl group. nih.gov

Furthermore, X-ray crystallography is indispensable for resolving the stereochemistry of more complex derivatives with multiple chiral centers. For derivatives of 1,2,5-trimethyl-4-phenylpiperidin-4-ol, X-ray analysis has been used to definitively establish the relative configurations of the methyl groups and the orientation of the phenyl and hydroxyl substituents, showing that the preferred conformation is a chair with the larger phenyl group in the equatorial position. bath.ac.uk

The packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, can also influence the observed conformation. In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, molecules are linked into centrosymmetric tetramers through O—H···N and N—H···O hydrogen bonds. nih.goviucr.org

The table below summarizes key crystallographic data for selected this compound derivatives, illustrating the power of X-ray crystallography in providing precise structural information.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Conformation of Piperidine Ring |

| 4-(4-Chlorophenyl)piperidin-4-ol nih.goviucr.org | Monoclinic | P2₁/c | 11.3706(10) | 9.5204(8) | 10.6164(9) | 90 | 108.458(8) | 90 | Chair |

| 4-(Chloromethyl)phenylmethanone nih.gov | Triclinic | Pī | 8.4131(3) | 9.6211(4) | 15.6780(6) | 80.917(3) | 89.240(2) | 88.395(2) | Chair |

| 4-Phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol researchgate.netcdnsciencepub.com | Orthorhombic | Pbca | 10.432(1) | 27.810(3) | 10.971(1) | 90 | 90 | 90 | Chair |

| 4-Phenoxymethyl-4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy researchgate.netcdnsciencepub.com | Monoclinic | P2₁/n | 10.490(2) | 17.684(3) | 16.923(3) | 90 | 96.69(2) | 90 | Chair |

The Strategic Role of 4 Phenylpiperidin 4 Ol As a Pharmaceutical Intermediate and Scaffold in Preclinical Drug Discovery

Significance as a Precursor in the Synthesis of Key Opioid Analgesics and Related Compounds

The 4-phenylpiperidine (B165713) structure is the cornerstone of the 4-anilidopiperidine class of synthetic opioids, which includes some of the most potent analgesics used in medicine. nih.gov Fentanyl, the prototype of this class, and its numerous congeners are structurally derived from this core. nih.govtandfonline.com The synthesis of these powerful analgesics often involves intermediates that are either directly 4-phenylpiperidin-4-ol or are synthesized from closely related precursors like 4-piperidone (B1582916). plos.orgregulations.gov

The general synthetic strategy for many fentanyl analogs begins with precursors such as 1-benzyl-4-piperidone or 4-piperidone itself. nih.govplos.org For example, in what is known as the Siegfried method, 4-piperidone is reacted with phenethyl bromide to produce N-phenethyl-4-piperidone (NPP), a list I chemical, which is a key precursor to the schedule II immediate precursor 4-anilino-N-phenethylpiperidine (ANPP). regulations.gov An alternative route, known as the Gupta method, utilizes 4-anilinopiperidine (4-AP), which can also be synthesized from 4-piperidone. regulations.gov This 4-AP is then reacted with phenethyl bromide to yield ANPP, which is subsequently acylated to produce fentanyl. regulations.gov

The hydroxyl group in this compound can be transformed or replaced to generate a variety of functional groups necessary for potent opioid activity. For instance, the synthesis of sufentanil, another powerful fentanyl analog, involves the reduction of an ester group to a primary alcohol on a related piperidine (B6355638) core, which is then converted to a methoxymethyl ether. nih.govgoogle.com The versatility of the this compound scaffold allows for systematic structural modifications, which has been crucial in exploring the structure-activity relationships (SAR) of the fentanyl series and developing analogs with varied pharmacological profiles, such as alfentanil and remifentanil. nih.govtandfonline.com

Table 1: Key Opioid Analgesics and Related Precursors Featuring the 4-Phenylpiperidine Core

| Compound/Precursor | Role/Significance | Class |

| Fentanyl | A potent synthetic μ-opioid agonist. nih.gov | 4-Anilidopiperidine |

| Sufentanil | A highly potent fentanyl analog used in anesthesia. nih.govgoogle.com | 4-Anilidopiperidine |

| Alfentanil | A fentanyl analog with a rapid onset and short duration of action. nih.govgoogle.com | 4-Anilidopiperidine |

| Remifentanil | An ultra-short-acting fentanyl analog. nih.gov | 4-Anilidopiperidine |

| 4-Anilino-N-phenethylpiperidine (ANPP) | A schedule II immediate precursor to fentanyl. regulations.gov | Precursor |

| N-Phenethyl-4-piperidone (NPP) | A list I chemical precursor used in fentanyl synthesis. regulations.gov | Precursor |

Utility of the this compound Scaffold in the Development of Central Nervous System (CNS) Active Research Compounds

Beyond its critical role in opioid development, the this compound scaffold has proven to be a privileged structure for targeting other receptors within the central nervous system. Its structural features are amenable to the design of ligands for a range of neurological targets, including sigma receptors and dopamine (B1211576) receptors. acs.orgnih.gov

Research into novel sigma (σ) receptor ligands has shown that the inclusion of a this compound moiety can confer high binding affinity for both σ1 and σ2 subtypes. acs.org For example, a study on new substituted 1-phenyl-2-cyclopropylmethylamines found that compounds incorporating the this compound structure exhibited high affinity, with one derivative showing a Ki of 1.5 nM for σ1 sites and favorable selectivity over σ2 sites. acs.org This highlights the scaffold's utility in generating selective ligands for these receptors, which are implicated in various neurological and psychiatric conditions. acs.org

Furthermore, derivatives of this scaffold are instrumental in the development of dopamine receptor antagonists. A series of compounds structurally related to classical D2-like antagonists such as haloperidol (B65202) and benperidol (B1668002) were prepared using a 4-arylpiperidin-4-ol core. nih.gov Specifically, compounds like 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol were found to have high affinity and selectivity for D2 versus D3 receptors. nih.gov The this compound portion of these molecules is crucial for achieving this binding profile, demonstrating its importance as a scaffold for creating new CNS-active research tools. nih.gov The scaffold is also utilized in the synthesis of selective σ receptor ligands and potential pain relief agents targeting hNav1.7 sodium channels. lookchem.com